![molecular formula C12H12ClN3O2S B14638388 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- CAS No. 55842-09-6](/img/structure/B14638388.png)
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring substituted with a sulfonamide group and an amino group attached to a chlorinated methylphenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- typically involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in an aqueous medium at elevated temperatures, usually around 90°C, for a few hours. The reaction mixture is then cooled, and the product is precipitated out and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The amino group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
4-(3-Methylphenyl)amino-3-pyridinesulfonamide: This compound is structurally similar and is used as an intermediate in the synthesis of pharmaceuticals.
4-Chloro-3-pyridinesulfonamide: Another related compound used in the preparation of heterocyclic derivatives.
Uniqueness
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
CAS 编号 |
55842-09-6 |
|---|---|
分子式 |
C12H12ClN3O2S |
分子量 |
297.76 g/mol |
IUPAC 名称 |
2-(3-chloro-2-methylanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-9(13)4-2-5-10(8)16-12-11(19(14,17)18)6-3-7-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
InChI 键 |
WOINUJNWKIXLKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


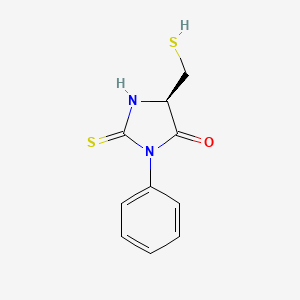

![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
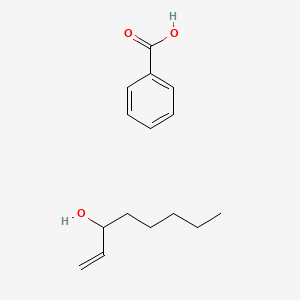
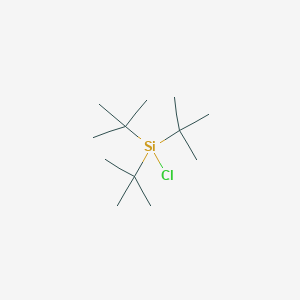
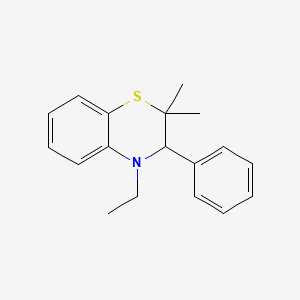
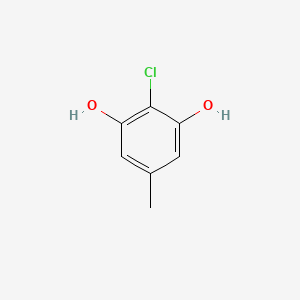
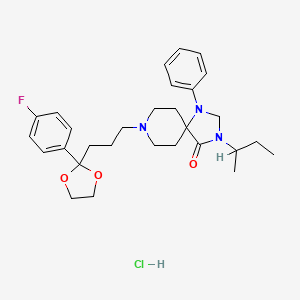

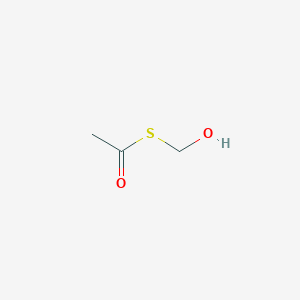
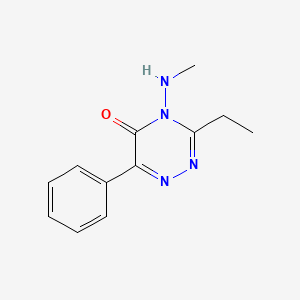
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
